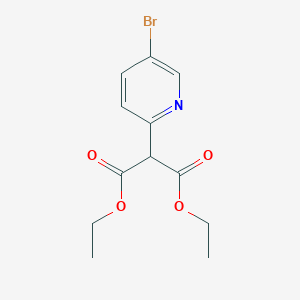

Diethyl 2-(5-bromopyridin-2-yl)malonate

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is diethyl 2-(5-bromopyridin-2-yl)propanedioate , derived from its malonate core and substituents. The malonate backbone features two ethoxycarbonyl groups (-COOCH₂CH₃) at the 1 and 3 positions, while the 2-position is substituted with a 5-bromopyridin-2-yl group.

Alternative naming conventions include:

- 2-(5-Bromo-pyridin-2-yl)-malonic acid diethyl ester

- Diethyl(5-bromopyridin-2-yl)malonate

- Propanedioic acid, 2-(5-bromo-2-pyridinyl)-, 1,3-diethyl ester

These synonyms reflect variations in numbering and functional group prioritization but consistently describe the same molecular structure.

Molecular Formula and Weight Calculations

The molecular formula of diethyl 2-(5-bromopyridin-2-yl)malonate is C₁₂H₁₄BrNO₄ , as confirmed by multiple sources . The molecular weight is 316.15 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 14 | 1.008 | 14.11 |

| Br | 1 | 79.90 | 79.90 |

| N | 1 | 14.01 | 14.01 |

| O | 4 | 16.00 | 64.00 |

| Total | 316.15 |

The malonate moiety (C₃H₂O₄) and bromopyridine substituent (C₅H₃BrN) are key contributors to the molecular weight.

Properties

IUPAC Name |

diethyl 2-(5-bromopyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-3-17-11(15)10(12(16)18-4-2)9-6-5-8(13)7-14-9/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFGLOQJGFTCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 2-(5-bromopyridin-2-yl)malonate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Diethyl 2-(5-bromopyridin-2-yl)malonate possesses the following characteristics:

- Molecular Formula : C₁₃H₁₄BrN₁O₄

- Molecular Weight : 328.16 g/mol

- Structural Features : The compound contains a bromine atom on the pyridine ring, which significantly influences its reactivity and biological interactions.

The biological activity of Diethyl 2-(5-bromopyridin-2-yl)malonate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways and leading to various pharmacological effects.

- Formation of Reactive Intermediates : The presence of the bromine substituent allows for the formation of reactive intermediates that can further interact with biological molecules, potentially leading to antimicrobial or anticancer activities .

Biological Activities

Research indicates that Diethyl 2-(5-bromopyridin-2-yl)malonate exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against a range of pathogens, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : There is emerging evidence that derivatives of this compound may exhibit anticancer properties, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers at [source] investigated the effects of Diethyl 2-(5-bromopyridin-2-yl)malonate on cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its mechanism of action in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development

Diethyl 2-(5-bromopyridin-2-yl)malonate serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for the development of potential enzyme inhibitors and other bioactive molecules. The presence of the bromine atom and the pyridine ring enhances its interaction with biological targets, making it a candidate for drug discovery.

2. Anticancer Research

Recent studies have indicated that derivatives of diethyl 2-(5-bromopyridin-2-yl)malonate exhibit promising anticancer properties. For instance, its application in developing inhibitors of protein arginine methyltransferase 5 (PRMT5), which is overexpressed in several cancers, has shown potential in reducing tumor growth and improving patient outcomes .

Organic Synthesis

1. Synthetic Intermediates

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, facilitating the creation of diverse chemical entities that are valuable in both academic and industrial settings .

2. Reaction Kinetics Studies

Diethyl 2-(5-bromopyridin-2-yl)malonate has been employed in reaction kinetics studies to understand its behavior under different conditions, aiding in the optimization of synthetic pathways .

Case Study 1: Antimicrobial Activity

Research has demonstrated that diethyl 2-(5-bromopyridin-2-yl)malonate derivatives exhibit antimicrobial properties against various pathogens. In vitro testing revealed effective inhibition against bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Case Study 2: Enzyme Inhibition

Studies focusing on the inhibition of specific enzymes have shown that diethyl 2-(5-bromopyridin-2-yl)malonate can modulate enzyme activity, leading to therapeutic effects in disease models. The compound's ability to interact with enzyme active sites makes it a valuable tool in pharmacological research aimed at treating metabolic disorders .

Comparison with Similar Compounds

Table 1: Key Features of Diethyl 2-(5-Bromopyridin-2-yl)malonate and Analogous Compounds

Pharmacological and Industrial Relevance

- Antibacterial Agents: Diethyl 2-(ethoxymethylene)malonate-derived 4-quinolones exhibit broad-spectrum antibacterial activity , whereas bromopyridinyl malonates lack reported bioactivity ().

Research Findings and Data Gaps

- Synthetic Efficiency: Bromopyridinyl malonates are synthesized via nucleophilic substitution or condensation, as seen in and . Yields for analogous compounds (e.g., dimethyl chromeno-pyridine malonates) reach 58–97% under optimized conditions .

- Stability and Safety : While the compound is stable under standard conditions, its ecotoxicological and toxicological profiles remain unstudied ().

Preparation Methods

Halogenation of Diethyl Malonate

The starting point for the synthesis is the halogenation of diethyl malonate to form 2-bromo-substituted derivatives. This is well-documented and involves direct reaction with bromine under controlled conditions:

- Reaction: Diethyl malonate + Bromine → Diethyl 2-bromomalonate (or diethyl 2,2-dibromomalonate)

- Conditions: Typically performed in an inert solvent with temperature control to avoid over-bromination.

- References: Organic Syntheses (Vol. 7, p. 34, 1972) and JP27004157 (1952) describe these procedures in detail.

This halogenation step is critical as it forms the electrophilic center for further substitution.

Alternative Halogenated Malonate Variants

Other halogenated malonates such as diethyl 2-chloromalonate and diethyl 2,2-dichloromalonate are also prepared similarly by reaction with chlorine, as reported in Russian Journal of Applied Chemistry (1985) and various patents.

The introduction of the 5-bromopyridin-2-yl group onto the malonate backbone generally involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution

One approach involves the nucleophilic substitution of a halide or mesylate intermediate with diethyl malonate derivatives in the presence of a base such as cesium carbonate. This method has been applied in related systems where para-bromo N-acetylated diester intermediates were synthesized for further functionalization.

Suzuki Coupling

Microwave-assisted Suzuki coupling is a prominent method to couple bromo-substituted malonate intermediates with boronic acids under palladium catalysis. This method provides high regioselectivity and yields:

- Catalyst: Palladium complexes

- Conditions: Microwave irradiation accelerates the reaction.

- Outcome: Efficient formation of C-C bonds linking the pyridine ring to the malonate ester.

Detailed Preparation Methodology

Based on the synthesis of halo-substituted diethyl malonates and their subsequent coupling, the preparation of Diethyl 2-(5-bromopyridin-2-yl)malonate can be summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Diethyl malonate + Br2 | Halogenation to form diethyl 2-bromomalonate |

| Solvent: inert (e.g., toluene), temperature controlled | Avoid over-bromination, reaction monitored by GC | |

| 2 | Diethyl 2-bromomalonate + 5-bromopyridin-2-yl boronic acid | Suzuki coupling with Pd catalyst under microwave irradiation |

| Base: Cs2CO3 or K2CO3, solvent: ethanol/acetonitrile | Formation of Diethyl 2-(5-bromopyridin-2-yl)malonate | |

| 3 | Work-up | Extraction with toluene and water, purification by distillation |

Alternative Synthetic Routes and Notes

- Direct Alkylation: Using diethyl malonate sodium salt with a suitable pyridinyl bromide under basic conditions can also yield the target compound but may require careful control to avoid side reactions.

- Catalyst and Solvent Effects: The choice of solvent (ethanol, acetonitrile) and catalyst (Pd complexes) affects yield and purity significantly.

- Temperature Control: Maintaining reaction temperatures between 20°C to 80°C optimizes reaction rates while minimizing by-products.

Research Findings and Yield Data

Summary and Recommendations

- The preparation of Diethyl 2-(5-bromopyridin-2-yl)malonate hinges on efficient synthesis of 2-bromo-substituted diethyl malonate, followed by palladium-catalyzed cross-coupling with 5-bromopyridin-2-yl boronic acid.

- Halogenation of diethyl malonate with bromine is a well-established, controllable process that avoids hazardous oxidation steps.

- Microwave-assisted Suzuki coupling enhances reaction speed and yield, making it a preferred method.

- Proper solvent selection and temperature control are critical for optimizing yield and purity.

- Work-up procedures involving aqueous extraction and distillation ensure removal of impurities and by-products.

This synthesis route is supported by diverse patent literature and peer-reviewed studies, providing an authoritative framework for laboratory or industrial preparation of Diethyl 2-(5-bromopyridin-2-yl)malonate.

Q & A

Basic: What are the most reliable synthetic routes to Diethyl 2-(5-bromopyridin-2-yl)malonate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A robust method involves reacting sodium diethyl malonate with a brominated pyridine derivative (e.g., 5-bromo-2-pyridinecarboxaldehyde) under basic conditions. For example:

- Procedure : Combine diethyl malonate (2.5 equiv) with 5-bromo-2-pyridinecarboxaldehyde (1.0 equiv) and K₂CO₃ (2.5 equiv) in DMF. Heat at 100°C for 1.5 hours, followed by aqueous workup and column purification .

- Yield : ~70–85% (dependent on substituents and reaction optimization).

Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., malonate protons at δ 1.2–1.4 ppm for ethyl groups; pyridine protons at δ 7.5–8.5 ppm) and HRMS .

Basic: How do I characterize the purity and stability of Diethyl 2-(5-bromopyridin-2-yl)malonate?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity. Monitor for residual starting materials (e.g., unreacted diethyl malonate).

- Stability Testing : Store at –20°C under inert atmosphere. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolysis or bromine displacement .

Advanced: What experimental strategies mitigate competing side reactions during alkylation of the malonate core?

Methodological Answer:

Competing ester hydrolysis or β-elimination can occur under basic conditions. To suppress these:

- Use anhydrous solvents (e.g., THF or DMF) and low temperatures (0–5°C) during enolate formation.

- Employ bulky bases (e.g., LDA) to selectively generate the malonate enolate without decomposing the bromopyridine moiety .

- Example : Diethyl malonate enolate alkylation with 5-bromo-2-pyridinemethyl chloride achieved 72% yield using LDA in THF at –78°C .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

Asymmetric catalysis using organocatalysts or metal complexes:

- Organocatalytic Approach : L-Proline (20 mol%) in pyridine promotes Michael addition to acrylonitrile, yielding enantiomerically enriched malonates (e.g., 79% ee reported for analogous compounds) .

- Metal Catalysis : Pd-catalyzed asymmetric allylic alkylation (AAA) with chiral ligands (e.g., BINAP) can introduce stereocenters .

Advanced: How do I resolve contradictions in hydrolysis data between fluorinated and non-fluorinated analogs?

Methodological Answer:

Fluorinated malonates (e.g., 2-(perfluorophenyl)malonate) resist hydrolysis due to electron-withdrawing effects, whereas non-fluorinated analogs hydrolyze readily under basic conditions.

- Case Study : Diethyl 2-(perfluorophenyl)malonate failed to hydrolyze with NaOH/EtOH (80°C, 24 h) but yielded 2-(perfluorophenyl)acetic acid via HBr/AcOH (63% yield) .

- Recommendation : For bromopyridine analogs, test acidic hydrolysis (HCl/EtOH, reflux) and monitor decarboxylation by TLC or GC-MS.

Advanced: What computational methods predict reactivity trends in malonate derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess nucleophilic attack sites on the malonate core.

- Reactivity Trends : Electron-deficient pyridine rings (e.g., 5-bromo substitution) increase electrophilicity at the malonate α-carbon, favoring alkylation .

Advanced: How do I design a kinetic vs. thermodynamic controlled synthesis for regioselective functionalization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.